molecular formula C22H18ClN5O2S2 B2545946 N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-73-5

N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2545946
CAS No.: 892734-73-5
M. Wt: 483.99
InChI Key: YSSNCTLOAMZSQZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a high-purity chemical compound designed for pharmaceutical and biochemical research applications. This specialized molecule features a complex heterocyclic architecture based on a thienotriazolopyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The compound's structure incorporates a 4-chlorobenzylamine moiety and a 3,4-dimethylphenylsulfonyl group, which are known to influence bioavailability and target binding affinity. Compounds within this structural class are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and as tools for probing biological systems . Researchers utilize this compound strictly for in vitro studies and experimental purposes. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes. Proper safety handling procedures must be followed. Researchers should consult the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S2/c1-13-3-8-17(11-14(13)2)32(29,30)22-21-25-20(24-12-15-4-6-16(23)7-5-15)19-18(9-10-31-19)28(21)27-26-22/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSNCTLOAMZSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892734-73-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H18ClN5O2S2
Molecular Weight484.0 g/mol
CAS Number892734-73-5

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of triazoles have shown efficacy against various viral targets. A study highlighted that certain triazole derivatives inhibited the activity of the HCV NS5B RNA polymerase with IC50 values as low as 0.35 μM .

Antimalarial Activity

In vitro studies have demonstrated that related compounds possess antimalarial properties. For example, a benzothiazole hydrazone derivative showed promising results against Plasmodium falciparum strains resistant to conventional treatments . The biological activity of thieno[2,3-e][1,2,3]triazolo derivatives suggests potential for further exploration in antimalarial applications.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. One study reported that certain triazole derivatives exhibited selective cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or protein interactions essential for viral replication and tumor growth.

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of related thieno[2,3-e][1,2,3]triazolo compounds against HCV, researchers found that specific modifications in the chemical structure significantly enhanced antiviral potency. The study reported a correlation between structural modifications and improved binding affinity to viral targets .

Case Study 2: Antimalarial Potential

Another investigation focused on the antimalarial activity of novel derivatives in murine models. Compounds were administered to mice infected with Plasmodium yoelii. Results indicated that treated mice exhibited prolonged survival rates and reduced parasitemia levels compared to untreated controls .

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds similar to N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit promising antimicrobial activity. The presence of the sulfonamide group enhances its interaction with bacterial enzymes.

Case Study: Antitubercular Activity

A study evaluated various substituted thieno-triazolopyrimidine derivatives against Mycobacterium tuberculosis. The results showed that certain analogs displayed significant activity with IC50 values ranging from 1.35 to 2.18 μM. Although specific testing for our compound is limited, its structural similarities suggest potential efficacy against tuberculosis bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms of action. The thieno-triazolopyrimidine structure is known to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In vitro cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives of similar compounds were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in anticancer therapies .

Summary of Research Findings

The applications of this compound in scientific research are primarily focused on its antimicrobial and anticancer properties. The following table summarizes key findings:

ApplicationDescriptionReferences
AntimicrobialSignificant activity against Mycobacterium tuberculosis
AnticancerNon-toxic derivatives effective in cytotoxicity assays
MechanismInhibition of key enzymes related to cell division

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to derivatives sharing the thieno-triazolopyrimidine core but differing in sulfonyl and amine substituents (Table 1).

Table 1: Structural and Synthetic Comparison of Thieno-Triazolopyrimidine Derivatives

Compound Name Core Structure Sulfonyl Group Amine Substituent Yield Notes
Target Compound Thieno-triazolopyrimidine 3,4-Dimethylphenyl 4-Chlorobenzyl NR* High lipophilicity; halogen interaction potential
3b: Furan-2-ylmethyl-[3-(4-isopropylbenzenesulfonyl)thieno-...-5-amine Thieno-triazolopyrimidine 4-Isopropylphenyl Furan-2-ylmethyl 3% Lower yield; heteroaromatic substituent
3c: Thiophen-2-ylmethyl-[3-(4-CF3-benzenesulfonyl)thieno-...-5-amine Thieno-triazolopyrimidine 4-Trifluoromethylphenyl Thiophen-2-ylmethyl 26% Electron-withdrawing CF3 group; higher yield
3e: [3-(4-Methoxybenzenesulfonyl)thieno-...-5-yl]-(4-methoxybenzyl)amine Thieno-triazolopyrimidine 4-Methoxyphenyl 4-Methoxybenzyl 20% Electron-donating OMe groups; polar
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline Phenyl 4-Ethoxyphenyl NR Different core; reduced planarity

*NR: Not reported in provided evidence.

Key Observations:

  • Sulfonyl Group Effects : The 3,4-dimethylphenyl group in the target compound balances steric hindrance and moderate electron-withdrawing effects, contrasting with 3c’s strongly electron-withdrawing CF3 group and 3e’s electron-donating methoxy group .
  • Core Modifications: Quinazoline-based analogs (e.g., ) exhibit reduced planarity due to a larger aromatic system, which may alter binding kinetics compared to the thieno-triazolopyrimidine scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing the core thieno-triazolo-pyrimidine scaffold?

  • Methodology : The thieno-triazolo-pyrimidine core can be synthesized via cyclization reactions using chloro-substituted precursors. For example, condensation of thiophene derivatives with triazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) is common. Sulfonyl groups are introduced via nucleophilic substitution with aryl sulfonyl chlorides in the presence of tertiary amine bases like 3,5-lutidine to enhance coupling efficiency .
  • Structural Confirmation : Post-synthesis, validate the scaffold using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker APEX2 detectors, with structure refinement via SHELXTL. For example, similar triazolo-pyrimidine derivatives exhibit planar fused-ring systems (r.m.s. deviation < 0.05 Å) and intramolecular hydrogen bonding (N–H⋯N), critical for stability .
  • Key Parameters : Monitor dihedral angles between aromatic rings (e.g., 4–59° in related compounds) to assess conformational flexibility .

Q. What safety protocols are recommended for handling sulfonamide-containing derivatives?

  • Guidelines :

  • Avoid ignition sources (P210) and use fume hoods for reactions involving sulfonyl chlorides.
  • Store at 2–8°C in inert atmospheres to prevent degradation .
    • Documentation : Maintain Material Safety Data Sheets (MSDS) for all reagents, emphasizing P201/P202 hazard codes .

Advanced Research Questions

Q. How can low yields in the sulfonamide coupling step be addressed?

  • Optimization Strategies :

  • Use 3-picoline or 3,5-lutidine as bases to accelerate reaction kinetics and reduce byproduct formation .
  • Introduce catalytic N-aryl-sulfilimines (e.g., 0.1–1 mol%) to improve coupling efficiency in acetonitrile .
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via flash chromatography.

Q. What methodologies resolve contradictions between spectroscopic data and computational predictions?

  • Integrated Approach :

  • Combine experimental 1H^1H-NMR (e.g., aromatic proton splitting patterns) with density functional theory (DFT)-calculated chemical shifts.
  • Validate sulfonyl group orientation using NOESY correlations and compare with SCXRD bond lengths (e.g., S–O bonds ≈ 1.43 Å) .
    • Case Study : Discrepancies in 13C^{13}C-NMR signals for triazole carbons (δ 145–155 ppm) may arise from solvent polarity effects; use DMSO-d6 for consistency .

Q. How does the electronic nature of substituents influence biological activity?

  • Structure-Activity Relationship (SAR) Design :

  • Introduce electron-withdrawing groups (e.g., –Cl, –CF3_3) at the 4-chlorobenzyl position to enhance target binding via hydrophobic interactions.
  • Replace 3,4-dimethylphenyl sulfonyl with 4-methoxy analogs to modulate solubility and logP values .
    • Assay Validation : Test cytotoxicity using MTT assays (IC50_{50} profiling) against cancer cell lines (e.g., HeLa or MCF-7) .

Q. What advanced techniques characterize intramolecular interactions in solution?

  • Dynamic NMR Studies : Perform variable-temperature 1H^1H-NMR (VT-NMR) to detect rotational barriers in the sulfonamide group (e.g., coalescence temperature analysis).
  • Computational Modeling : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to simulate intramolecular H-bonding (e.g., N–H⋯O=S interactions) and compare with SCXRD data .

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